molecular formula C15H20O3 B3315577 2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid CAS No. 951893-65-5

2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid

Cat. No.: B3315577
CAS No.: 951893-65-5
M. Wt: 248.32 g/mol
InChI Key: TWCRRZQEGRWNPS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid (CAS 951893-65-5) is an organic compound with a complex structure that includes a butyric acid backbone substituted with dimethyl and trimethylphenyl groups . With a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol, this compound serves as a versatile building block in organic synthesis, enabling the exploration of various synthetic pathways and the creation of novel, more complex molecules . In the field of medicinal chemistry, it is investigated as a potential precursor for drug synthesis. Its unique structural features, including a ketone and a carboxylic acid functional group, may confer specific biological activities that can be harnessed for therapeutic purposes . Research into its biological activity suggests it may interact with molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting or modifying their activity . Ongoing studies aim to elucidate its role in drug development and its effects on various biological targets, including potential interactions with enzymes involved in inflammatory pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-6-11(3)12(7-10(9)2)13(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRRZQEGRWNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CC(C)(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244236
Record name α,α,2,4,5-Pentamethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-65-5
Record name α,α,2,4,5-Pentamethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,2,4,5-Pentamethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trimethylbenzaldehyde with isobutyric acid in the presence of a strong base, followed by oxidation to introduce the keto group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Organic Chemistry

In organic synthesis, 2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid serves as a building block for more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and create new compounds with desired properties.

Biological Studies

Research into this compound's biological activities is ongoing. It is being studied for potential interactions with enzymes or receptors, which could reveal insights into its mechanism of action and therapeutic potential. Interaction studies are essential for understanding how it affects biological systems and may lead to the discovery of new drugs .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a precursor for drug synthesis. Its structural features may confer specific biological activities that can be harnessed for therapeutic purposes. Ongoing research aims to elucidate its role in drug development and its effects on various biological targets .

Industrial Applications

In the industry, this compound is utilized in producing specialty chemicals and materials. Its distinctive properties make it suitable for applications in manufacturing processes where specific chemical characteristics are required .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

    2,2-Dimethylpropanoic acid: Shares the dimethyl substitution but lacks the aromatic ring.

    2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid: Contains similar functional groups but has a more complex structure with additional heteroatoms.

Uniqueness: 2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a butyric acid backbone with both dimethyl and trimethylphenyl groups makes it a versatile compound for various applications.

Biological Activity

2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid is an organic compound with significant potential in various fields, including pharmaceuticals and organic synthesis. Its unique structure comprises a ketone and a carboxylic acid functional group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C₁₅H₂₀O₃
  • Molar Mass : 248.32 g/mol
  • Structural Features :
    • A butyric acid backbone
    • A ketone functional group
    • A trimethylphenyl substituent

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. Initial findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways. However, comprehensive studies are needed to fully elucidate its pharmacodynamics and pharmacokinetics.

The compound may exert its biological effects by:

  • Inhibiting Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Binding to Receptors : Interaction with specific receptors could modulate signaling pathways related to inflammation and other biological processes.

Case Study 1: Enzymatic Inhibition

A study investigated the inhibitory effects of various derivatives of butyric acid on enzymes involved in inflammatory responses. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.

Case Study 2: Cell Line Studies

In vitro studies using human cell lines have shown that this compound can reduce the expression of pro-inflammatory cytokines. The mechanism appears to involve downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Oxo-4-(2,4-dimethylphenyl)butyric acidSimilar ketone and carboxylic acid groupsLacks additional methyl group on the second carbon
3-Methyl-4-oxo-4-(3-methylphenyl)butyric acidContains a methyl group at the third positionDifferent positioning of methyl groups
2-Methyl-3-(2-naphthyl)propanoic acidNaphthalene substitution instead of trimethylphenylDistinct aromatic system

The presence of multiple methyl groups contributes to the unique steric and electronic properties of this compound compared to these similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Starting Materials : Selection includes 2,4,5-trimethylbenzaldehyde and dimethylacetoacetic acid.
  • Condensation Reaction : Conducted in the presence of a catalyst (e.g., piperidine).
  • Oxidation : Using oxidizing agents like potassium permanganate to yield the final product.

Applications

The compound has potential applications in:

  • Pharmaceuticals : As a precursor for drug synthesis.
  • Organic Chemistry : As a building block for synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid
Reactant of Route 2
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2,2-Dimethyl-4-oxo-4-(2,4,5-trimethylphenyl)butyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.